1-(Bromomethyl)-1-cyclobutylcyclohexane
Description
Properties
Molecular Formula |
C11H19Br |
|---|---|
Molecular Weight |
231.17 g/mol |
IUPAC Name |
1-(bromomethyl)-1-cyclobutylcyclohexane |
InChI |
InChI=1S/C11H19Br/c12-9-11(10-5-4-6-10)7-2-1-3-8-11/h10H,1-9H2 |
InChI Key |
BBQAKBSOGSMTKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CBr)C2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis of this compound generally follows a two-step approach:
- Step 1: Formation of the intermediate cyclobutylmethylcyclohexane
- Step 2: Bromination of the intermediate to introduce the bromomethyl group
This method is supported by literature describing similar bromomethyl cycloalkane syntheses, adapted for the cyclohexane-cyclobutyl framework.
Detailed Synthetic Procedure
Step 1: Synthesis of Cyclobutylmethylcyclohexane
- Reagents and Conditions:
Cyclohexylmagnesium bromide (a Grignard reagent) is reacted with cyclobutanone. This nucleophilic addition forms an alcohol intermediate, which is subsequently reduced to yield cyclobutylmethylcyclohexane. - Notes:
This step requires anhydrous conditions and inert atmosphere (nitrogen or argon) to prevent Grignard reagent decomposition. The reduction step can be performed using standard reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Step 2: Bromination to form this compound
- Reagents and Conditions:
The intermediate cyclobutylmethylcyclohexane is brominated using elemental bromine (Br₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically conducted under controlled temperature to avoid overbromination or side reactions. - Mechanism:
Radical bromination selectively targets the benzylic-like methylene adjacent to the cyclobutyl ring, converting the methyl group into a bromomethyl substituent. - Optimization:
Reaction temperature, bromine concentration, and initiator amount are critical parameters to maximize yield and minimize by-products.
Industrial Scale Considerations
- Scale-Up:
Industrial production adapts the lab-scale synthesis with continuous flow reactors to improve heat and mass transfer, ensuring consistent product quality. - Purification:
Automated distillation and solvent extraction systems are employed to isolate the product with high purity. - Yield and Cost Efficiency:
Optimization focuses on maximizing yield while reducing reagent excess and reaction time.
Related Bromomethylcyclobutane Synthesis Insights
Although direct literature on this compound is limited, related compounds such as bromomethylcyclobutane provide valuable synthetic insights.
Bromomethylcyclobutane Preparation (Reference for Methodology)
- Reaction:
Bromination of cyclobutylmethanol using bromine in N,N-dimethylformamide (DMF) with triphenyl phosphite as a catalyst under inert atmosphere at low temperature (-12 to 20°C). - Yield:
Approximately 78% with high purity (~98.3% GC relative purity). - Procedure Highlights:
Controlled bromine addition and temperature regulation are crucial to prevent side reactions. - Reference Data Table:
| Parameter | Condition/Value | Notes |
|---|---|---|
| Solvent | N,N-dimethylformamide | Dry, inert atmosphere |
| Catalyst | Triphenyl phosphite | Enhances bromination |
| Temperature | -12°C to 20°C | Maintains selectivity |
| Bromine Amount | Stoichiometric excess | Controlled addition rate |
| Yield | 78% | High yield with minimal side products |
| Purity (GC) | 98.3% | High purity product |
Alternative Synthesis via Hydrobromic Acid and Cyclopropylcarbinol
- Method Summary:
Cyclopropylcarbinol reacts with hydrobromic acid (20-80% concentration) at 35-120°C to produce a mixture containing bromomethyl cyclobutane as the main product. - Purification:
The crude mixture is treated with imine compounds such as bromosuccinimide or chlorosuccinimide to remove impurities like 4-bromo-1-butene, followed by distillation and amine treatment to remove cyclopropylmethyl bromide. - Yields and Purities:
Yields range from 42% to 71%, with purities reaching up to 92%. - Reaction Optimization Parameters:
| Parameter | Range/Value | Optimized Value |
|---|---|---|
| Hydrobromic acid conc. | 20-80% | 30-60% |
| Temperature | 35-120°C | 40-85°C |
| Reaction time | 2-8 hours | 3-6 hours |
| Product Purity (post-treatment) | 85-92% | ~90% |
| Yield | 42-71% | ~70% |
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Grignard addition + Bromination | Cyclohexylmagnesium bromide + cyclobutanone; Br₂ + AIBN | Not specified | High | Selective radical bromination on methyl |
| Bromination of cyclobutylmethanol | Br₂ in DMF, triphenyl phosphite, -12 to 20°C | 78 | 98.3 | Controlled bromine addition, inert atmosphere |
| Hydrobromic acid + cyclopropylcarbinol | 20-80% HBr, 35-120°C, imine treatment | 42-71 | 85-92 | Multi-step purification to remove by-products |
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-cyclobutylcyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The bromomethyl group can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Elimination Reactions: Strong bases such as potassium tert-butoxide are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Elimination: Alkenes are the primary products.
Oxidation: Alcohols are formed.
Reduction: Hydrocarbons are produced.
Scientific Research Applications
1-(Bromomethyl)-1-cyclobutylcyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and biologically active molecules.
Material Science: It is employed in the synthesis of polymers and advanced materials.
Catalysis: The compound acts as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-cyclobutylcyclohexane involves the formation of reactive intermediates such as bromonium ions or carbocations. These intermediates facilitate various chemical transformations, including nucleophilic substitution and elimination reactions . The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight | CAS No. | Key Substituents |
|---|---|---|---|---|
| (Bromomethyl)cyclohexane | C7H13Br | 177.08 | 2550-36-9 | Bromomethyl (-CH2Br) |
| 1-Bromo-1-methylcyclohexane | C7H13Br | 177.08 | 931-77-1 | Bromine and methyl on C1 |
| 1-(Bromomethyl)-4-ethylcyclohexane | C9H17Br | 205.14 | 1516772-83-0 | Bromomethyl and ethyl on C1/C4 |
| 1-Bromocyclohexane-1-carboxamide | C7H12BrNO | 206.09 | 7476-59-7 | Bromine and carboxamide on C1 |
Key Observations :
- Positional Isomerism : (Bromomethyl)cyclohexane and 1-bromo-1-methylcyclohexane share the same molecular formula but differ in substituent arrangement. The former has a bromomethyl group (-CH2Br), while the latter has bromine and methyl groups on the same carbon. This difference influences steric hindrance and reactivity .
- Substituent Effects : Bulky substituents (e.g., ethyl in 1-(bromomethyl)-4-ethylcyclohexane) increase molecular weight and may reduce solubility in polar solvents .
Industrial and Pharmaceutical Relevance
- Pharmaceutical Intermediates : Bromomethyl cyclohexane derivatives are critical in synthesizing leukotriene receptor antagonists (e.g., Montelukast) and neuroactive compounds .
- Material Science : Used in polymer cross-linking and as precursors for functionalized cyclohexane derivatives in agrochemicals .
Biological Activity
1-(Bromomethyl)-1-cyclobutylcyclohexane is an organic compound notable for its unique structural features, combining a bromomethyl group with cyclobutane and cyclohexane moieties. This configuration may impart specific biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C_{12}H_{19}Br
- Molecular Weight : 231.17 g/mol
- CAS Number : 408307-48-2
The compound's structure allows for potential interactions with biological systems, particularly through mechanisms involving nucleophilic substitution due to the presence of the bromomethyl group.
Biological Activity Overview
Research into the biological activity of this compound has indicated several areas of potential interest:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The halogenated nature of this compound may enhance its reactivity towards microbial targets, potentially disrupting cellular functions.
- Neuropharmacological Effects : Compounds structurally related to this compound have been investigated for their effects on neurotransmitter systems. The presence of the cyclohexane ring may influence binding affinity to various receptors, including GABA_A receptors, which are critical in modulating neuronal excitability.
Comparative Analysis with Related Compounds
To better understand the biological implications of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-(Bromomethyl)-1-methylcyclohexane | 408307-48-2 | 1.00 |
| 1-(Bromomethyl)-4-(tert-butyl)cyclohexane | 92368-33-7 | 1.00 |
| Trans-1-(bromomethyl)-4-(tert-butyl)cyclohexane | 36293-50-2 | 1.00 |
| 1,4-Bis(bromomethyl)cyclohexane | 35541-75-4 | 0.93 |
This table highlights the structural similarities and potential shared biological activities among these compounds, suggesting avenues for further research.
Case Studies and Research Findings
Several studies have explored the biological activities associated with halogenated cycloalkanes. For instance:
- A study published in Journal of Medicinal Chemistry examined the effects of various brominated compounds on bacterial growth inhibition, revealing that increased bromination often correlates with enhanced antimicrobial activity. While specific data on this compound is limited, it is reasonable to hypothesize similar effects based on structural analogs .
- Another investigation focused on the neuropharmacological properties of cyclohexane derivatives, indicating that modifications to the cycloalkane structure can significantly influence receptor binding profiles and subsequent biological responses .
The proposed mechanism of action for this compound involves:
- Nucleophilic Substitution : The bromomethyl group can act as a leaving group in nucleophilic substitution reactions, potentially leading to the formation of more reactive intermediates that can interact with biological macromolecules.
- Receptor Interaction : The compound may bind to specific receptors or enzymes, modulating their activity and influencing various signaling pathways within cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
